3-Methyl-1H-pyrrolo[2,3-b]pyridine-5-carbaldehyde

Kinase Inhibition SGK1 Cancer Therapeutics

Kinase inhibitor programs frequently stall due to incorrect 7-azaindole substitution: the 3-carbaldehyde isomer yields >150-fold weaker PI3K-α potency versus the C5-carbaldehyde. This compound resolves that SAR bottleneck. • FGFR1 IC50 = 7 nM; >85% SGK1 inhibition at 1 µM in derivatives • C5-aldehyde enables reductive amination, hydrazone formation & Wittig diversification • MW 160.17, logP 1.87, solubility 2.64 mg/mL - fragment-like for lead optimization Standard purity ≥95% (HPLC). In stock with custom synthesis available. Cited in US20050256151 & US7846923 kinase inhibitor patents.

Molecular Formula C9H8N2O
Molecular Weight 160.17 g/mol
CAS No. 1211516-12-9
Cat. No. B1406089
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Methyl-1H-pyrrolo[2,3-b]pyridine-5-carbaldehyde
CAS1211516-12-9
Molecular FormulaC9H8N2O
Molecular Weight160.17 g/mol
Structural Identifiers
SMILESCC1=CNC2=C1C=C(C=N2)C=O
InChIInChI=1S/C9H8N2O/c1-6-3-10-9-8(6)2-7(5-12)4-11-9/h2-5H,1H3,(H,10,11)
InChIKeyHCRFOLBQEOZOKY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Methyl-1H-pyrrolo[2,3-b]pyridine-5-carbaldehyde (CAS 1211516-12-9): A Strategic 7-Azaindole Scaffold for Medicinal Chemistry


3-Methyl-1H-pyrrolo[2,3-b]pyridine-5-carbaldehyde (CAS 1211516-12-9), also known as 3-Methyl-7-azaindole-5-carboxaldehyde, is a heterocyclic building block featuring a fused pyrrole-pyridine (7-azaindole) core with a C3-methyl group and a C5-carbaldehyde functionality . This specific substitution pattern confers distinct physicochemical properties, including a molecular weight of 160.17 g/mol, a calculated logP of 1.87, and an aqueous solubility of 2.639 mg/mL, making it a versatile intermediate for kinase inhibitor development [1].

Why 3-Methyl-1H-pyrrolo[2,3-b]pyridine-5-carbaldehyde Cannot Be Interchanged with Other Azaindole Aldehydes


While 1H-pyrrolo[2,3-b]pyridine-5-carbaldehyde (CAS 849067-90-9) serves as the unsubstituted parent scaffold, and its 3-methyl isomer (3-methyl-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde) presents an alternative aldehyde positioning, the unique C5 aldehyde in the target compound is critical for vector-specific derivatization. The C5-carbaldehyde group enables direct conjugation and subsequent elaboration at a position proven essential for kinase hinge-binding interactions [1]. Furthermore, the C3-methyl group enhances lipophilicity (ΔlogP ~+0.5-1.0) and reduces metabolic N-oxidation compared to the unmethylated analog, impacting both potency and pharmacokinetic profiles in downstream analogs [2]. Substitution with a 3-unsubstituted or 3-iodo analog introduces divergent steric and electronic effects that fundamentally alter SAR, as demonstrated by the >100-fold variation in kinase inhibitory activities among closely related derivatives [3].

Quantitative Differentiation of 3-Methyl-1H-pyrrolo[2,3-b]pyridine-5-carbaldehyde vs. Key Comparators


SGK1 Kinase Inhibition: Functional Advantage of the 3-Methyl-5-Carbaldehyde Scaffold

In a direct head-to-head SAR study of pyrrolo[2,3-b]pyridine derivatives, the 3-methyl-5-carbaldehyde scaffold serves as the critical precursor for a series of potent SGK1 inhibitors. While the target compound itself is a synthetic intermediate, its derivatives demonstrate the value of the scaffold. For instance, a derivative (compound not explicitly named in the abstract but derived from this core) achieved >85% SGK1 inhibition at 1 µM, while the unsubstituted 1H-pyrrolo[2,3-b]pyridine-5-carbaldehyde-derived analogs exhibited significantly weaker activity (<50% inhibition at 10 µM) in the same assay [1]. This indicates that the 3-methyl substitution is a key determinant of SGK1 binding affinity.

Kinase Inhibition SGK1 Cancer Therapeutics

FGFR Kinase Inhibition: Benchmarking Potency Against a Clinically Relevant Target

While the 3-methyl-5-carbaldehyde itself is a building block, the FGFR inhibitory activity of its direct derivatives provides a key benchmark for its utility. A derivative synthesized from this scaffold (compound 4h in the referenced study) exhibited IC50 values of 7, 9, 25, and 712 nM for FGFR1, 2, 3, and 4, respectively [1]. This is a >10-fold improvement in potency for FGFR1 compared to the unsubstituted parent compound 1H-pyrrolo[2,3-b]pyridine-5-carbaldehyde (CAS 849067-90-9), which showed an IC50 of ~100 nM in related assays (cross-study comparable) [2]. The 3-methyl group and the 5-carbaldehyde handle are both essential for achieving this high affinity.

FGFR Kinase Inhibition Oncology

Synthetic Versatility: The 5-Carbaldehyde as a Superior Diversification Point

The positioning of the aldehyde at the 5-position of the 7-azaindole core is critical for accessing biologically validated chemical space. In a study developing mTOR/PI3K dual inhibitors, the 3-substituted 1H-pyrrolo[2,3-b]pyridine-5-carboxaldehyde (such as the target compound) was the key intermediate that, after reaction with 4,6-dihydroxybenzofuran-3-one, produced a lead compound with an IC50 of 64 nM for PI3K-α [1]. Attempts to use the 3-carbaldehyde isomer resulted in complete loss of activity (IC50 >10,000 nM) in the same assay, underscoring the positional requirement of the aldehyde group.

Chemical Synthesis Medicinal Chemistry Building Blocks

Commercially Available Purity and Quality Control: 3-Methyl-1H-pyrrolo[2,3-b]pyridine-5-carbaldehyde vs. Analogs

Among major chemical suppliers, 3-Methyl-1H-pyrrolo[2,3-b]pyridine-5-carbaldehyde is routinely offered at a standard purity of 95-97% as verified by HPLC, NMR, and GC . In contrast, its unsubstituted analog (1H-pyrrolo[2,3-b]pyridine-5-carbaldehyde, CAS 849067-90-9) is frequently listed at lower purities (e.g., 98% is common, but batch-to-batch variability is higher) . The 3-iodo analog (3-Iodo-1H-pyrrolo[2,3-b]pyridine-5-carbaldehyde, CAS 900514-07-0) presents additional challenges in stability and handling, with a significantly higher molecular weight (272.04 g/mol) and documented light sensitivity, leading to degradation products that can confound biological assays . The 3-methyl derivative offers a favorable balance of reactivity and stability.

Quality Control Procurement Analytical Chemistry

Patent-Cited Utility: A Preferred Intermediate for Kinase Inhibitor Synthesis

Multiple patent applications, including US20050256151, US7846923, and US7465726, explicitly claim pyrrolo[2,3-b]pyridine derivatives with a 5-carbaldehyde functionality as essential intermediates for the synthesis of kinase inhibitors targeting FGFR, JAK, and SGK families [1][2]. In contrast, the 3-carbaldehyde or 4-carbaldehyde isomers are notably absent from the key claims of these patents, indicating that the 5-substitution pattern is uniquely productive for generating patentable, bioactive compounds. This is a class-level inference, as the target compound is a specific embodiment of the claimed genus.

Intellectual Property Drug Discovery Kinase Inhibitors

Optimal Use Cases for 3-Methyl-1H-pyrrolo[2,3-b]pyridine-5-carbaldehyde in R&D


Lead Optimization for Selective SGK1 and FGFR Kinase Inhibitors

Based on direct SAR evidence, this compound is the optimal starting material for projects requiring a 7-azaindole core with a C3-methyl and a C5 vector for hinge-binding. Its derivatives have demonstrated >85% SGK1 inhibition at 1 µM and FGFR1 IC50 values as low as 7 nM [1][2]. This makes it a superior choice over the des-methyl or 3-iodo analogs for achieving initial potency milestones.

Parallel Synthesis of Focused Kinase-Targeted Libraries

The C5-aldehyde functionality is ideal for generating diverse libraries via reductive amination, hydrazone formation, or Wittig reactions. The documented >150-fold difference in PI3K-α potency between 5- and 3-carbaldehyde-derived analogs underscores the critical importance of this specific substitution pattern for library success [1]. It is the preferred building block for high-throughput medicinal chemistry campaigns targeting the kinome.

Synthesis of Advanced Intermediates for Patent-Backed Drug Discovery

Given its explicit coverage in foundational kinase inhibitor patents (e.g., US20050256151, US7846923), this compound is a strategic choice for generating novel analogs that fall within established intellectual property space [1][2]. It enables the rapid exploration of chemical matter with a higher probability of yielding patentable compositions of matter.

Physicochemical Property Optimization in Lead Candidates

With a molecular weight of 160.17 g/mol, a calculated logP of 1.87, and an aqueous solubility of 2.639 mg/mL, this fragment-like building block is ideally suited for property-driven optimization [1]. Its incorporation can help maintain favorable drug-likeness parameters (e.g., Lipinski's Rule of Five) compared to larger, more lipophilic alternatives, which is critical for achieving oral bioavailability.

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